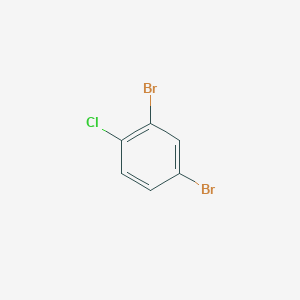

2,4-Dibromo-1-chlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZDMPWKIBVVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554674 | |

| Record name | 2,4-Dibromo-1-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29604-75-9 | |

| Record name | 2,4-Dibromo-1-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,4-Dibromo-1-chlorobenzene: Properties, Synthesis, and Analysis

This technical guide provides an in-depth overview of 2,4-Dibromo-1-chlorobenzene, a halogenated aromatic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis. The document details its physicochemical properties, outlines a representative synthetic protocol, and describes a standard analytical method for its characterization.

Physicochemical Properties of this compound

This compound is a trihalogenated benzene (B151609) derivative. Its physical and chemical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₆H₃Br₂Cl[1][2][3][4][5] |

| Molecular Weight | 270.35 g/mol [1][2][4][5] |

| CAS Number | 29604-75-9[1][2][4][5] |

| Density | 2.021 ± 0.06 g/cm³ (at 20°C)[5] |

| Boiling Point | 256.1 ± 20.0 °C (at 760 Torr)[5] |

| Flash Point | 118.5 ± 11.9 °C[5] |

| Solubility | Insoluble in water (7.6E-3 g/L at 25°C)[5] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | C1=CC(=C(C=C1Br)Br)Cl[1] |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and analysis of halogenated aromatic compounds like this compound.

The synthesis of this compound can be achieved through the electrophilic bromination of 1-chlorobenzene. The existing chloro group is an ortho-, para- director. The first bromination will yield a mixture of 2-bromo-1-chlorobenzene and 4-bromo-1-chlorobenzene. Further bromination of the major para-isomer (4-bromo-1-chlorobenzene) will lead to the desired this compound, as both the chloro and bromo substituents direct the incoming electrophile to the ortho position relative to the chlorine atom[6].

Materials and Equipment:

-

1-chlorobenzene

-

Liquid bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings as a catalyst[6]

-

A suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

Round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Sodium bisulfite solution (to quench excess bromine)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Distillation apparatus or recrystallization setup for purification

Procedure:

-

In the round-bottom flask, dissolve 1-chlorobenzene in the chosen solvent.

-

Add the iron(III) bromide catalyst to the solution and cool the flask in an ice bath.

-

Slowly add liquid bromine dropwise from the dropping funnel while stirring the mixture. The reaction is exothermic and the temperature should be maintained between 0-25°C to control the reaction rate and prevent over-bromination[6].

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[6].

-

Once the reaction is complete, quench the excess bromine by adding a solution of sodium bisulfite until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, a dilute sodium hydroxide solution to remove acidic byproducts, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product, which may contain a mixture of isomers, can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent[6].

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound[7].

Materials and Reagents:

-

This compound reference standard (≥98% purity)

-

High-purity solvent (e.g., dichloromethane or hexane, HPLC grade)

-

Helium gas (99.999% purity) for the carrier gas

-

Volumetric flasks, pipettes, and syringes

-

GC vials with PTFE-lined caps

-

0.45 µm syringe filters

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the this compound reference standard (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in a known volume of the chosen solvent in a volumetric flask[7].

-

Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected sample concentration range (e.g., 0.1 to 10 µg/mL)[7].

-

-

Sample Preparation:

-

For solid samples, accurately weigh a known amount of the sample, dissolve it in the solvent in a volumetric flask, and filter it through a 0.45 µm syringe filter into a GC vial[7].

-

For liquid samples, dilute an accurately measured volume with the solvent to bring the concentration within the calibration range[7].

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds[7].

-

Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Can be run in full scan mode to identify unknown components or in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity in quantifying the target analyte[7]. The characteristic ions for this compound would be monitored in SIM mode.

-

-

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards.

-

The concentration of this compound in the unknown sample is determined by comparing its peak area to the calibration curve.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: Logical workflow for the synthesis of this compound.

Caption: Experimental workflow for GC-MS quantitative analysis.

References

- 1. This compound | C6H3Br2Cl | CID 14029662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 29604-75-9 | this compound - Moldb [moldb.com]

- 3. This compound|29604-75-9 - MOLBASE Encyclopedia [m.molbase.com]

- 4. SDS of this compound, Safety Data Sheets, CAS 29604-75-9 - chemBlink [ww.chemblink.com]

- 5. CAS # 29604-75-9, this compound - chemBlink [ww.chemblink.com]

- 6. This compound | 29604-75-9 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide to 2,4-Dibromo-1-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dibromo-1-chlorobenzene, including its chemical identity, physicochemical properties, synthesis protocols, and reactivity. This information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Synonyms

The compound with the chemical structure of two bromine atoms at positions 2 and 4 and a chlorine atom at position 1 of a benzene (B151609) ring is formally known by its IUPAC name, This compound .[1][2] This compound is a substituted aromatic hydrocarbon and is also known by several synonyms.

Synonyms:

-

2,4-Dibromochlorobenzene

-

1,3-Dibromo-4-chlorobenzene[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical characterization.

| Property | Value |

| Molecular Formula | C₆H₃Br₂Cl |

| Molecular Weight | 270.35 g/mol |

| CAS Number | 29604-75-9[1][2] |

| Appearance | Off-white to yellow solid |

| Melting Point | 27 °C |

| Boiling Point | ~258 °C (estimated) |

| Purity (typical) | >97% |

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic aromatic substitution of chlorobenzene (B131634).[1] The chlorine atom is an ortho, para-director, meaning it activates these positions towards electrophilic attack. The initial bromination of chlorobenzene yields a mixture of 2-bromo-1-chlorobenzene and 4-bromo-1-chlorobenzene. Further bromination of the major para isomer, 4-bromo-1-chlorobenzene, leads to the formation of the desired this compound, as the bromo and chloro substituents both direct the incoming electrophile to the now activated position 2.[1]

Experimental Protocol: Electrophilic Bromination of Chlorobenzene

The following is a representative experimental protocol for the dibromination of chlorobenzene.

Materials:

-

Chlorobenzene

-

Bromine (Br₂)

-

Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Sodium bisulfite solution (aqueous)

-

Sodium hydroxide (B78521) solution (aqueous, dilute)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add chlorobenzene and a catalytic amount of iron powder or anhydrous iron(III) bromide.

-

Dissolve bromine in an equal volume of an inert solvent like dichloromethane.

-

Slowly add the bromine solution to the stirred chlorobenzene mixture from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature until the red-brown color of bromine disappears, indicating the completion of the reaction.

-

Cool the reaction mixture and quench by cautiously adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, a dilute aqueous solution of sodium hydroxide, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation or recrystallization to yield pure this compound.

Reactivity and Logical Relationships

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily governed by the principles of electrophilic aromatic substitution and the directing effects of its halogen substituents.

The logical workflow for the synthesis and potential further functionalization of this compound is depicted in the following diagram.

Caption: Synthesis and Reactivity of this compound.

The halogen atoms on the benzene ring are deactivating yet ortho, para-directing for subsequent electrophilic aromatic substitution reactions. This means that while the reaction rate is slower than that of benzene, incoming electrophiles will be directed to the positions ortho and para to the existing substituents. In the case of this compound, the available positions for substitution are C3, C5, and C6. The precise regioselectivity of further substitutions will depend on the interplay of the electronic and steric effects of the three halogen atoms.

References

Spectroscopic Profile of 2,4-Dibromo-1-chlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dibromo-1-chlorobenzene, a key intermediate in various synthetic applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. The information presented is intended to support research, development, and quality control activities involving this compound.

Molecular Structure and Properties

This compound (C₆H₃Br₂Cl) is a halogenated aromatic compound with a molecular weight of 270.35 g/mol .[1] Its structure, featuring a chlorine atom at position 1 and bromine atoms at positions 2 and 4 of the benzene (B151609) ring, gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The electron-withdrawing effects of the halogen substituents will cause these protons to be deshielded and resonate at a lower field (higher ppm) compared to unsubstituted benzene.[2]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.8 | Doublet (d) | JH3-H5 ≈ 2.5 (meta) |

| H-5 | ~7.4 | Doublet of Doublets (dd) | JH5-H6 ≈ 8.5 (ortho), JH5-H3 ≈ 2.5 (meta) |

| H-6 | ~7.6 | Doublet (d) | JH6-H5 ≈ 8.5 (ortho) |

¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six unique signals, one for each carbon atom in the benzene ring. The chemical shifts are influenced by the electronegativity of the attached halogens.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~133 |

| C-2 | ~120 |

| C-3 | ~134 |

| C-4 | ~118 |

| C-5 | ~131 |

| C-6 | ~130 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions include:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C=C stretching (aromatic) | 1600 - 1450 |

| C-Cl stretching | ~750 |

| C-Br stretching | ~550 |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic cluster for the molecular ion and bromine/chlorine-containing fragments.[1]

| m/z | Ion | Predicted Relative Abundance |

| 268, 270, 272, 274 | [M]⁺ (Molecular ion) | Characteristic isotopic pattern |

| 189, 191 | [M-Br]⁺ | Major fragment |

| 233, 235 | [M-Cl]⁺ | Minor fragment |

| 110 | [C₆H₃Cl]⁺ | Fragment |

| 109 | [C₆H₂Br]⁺ | Fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. The specific parameters may require optimization based on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

IR Spectrum Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Background: Collect a background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: General workflow for FTIR analysis.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Mass Spectrum Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40 - 400.

-

Ion Source Temperature: 200-250 °C.

-

GC Conditions (for GC-MS):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the isotopic distribution of the molecular ion and fragment peaks with the theoretical pattern for a molecule containing two bromine atoms and one chlorine atom.

Caption: General workflow for Mass Spectrometry analysis.

References

Crystal Structure of 2,4-Dibromo-1-chlorobenzene: A Comprehensive Analysis

Despite a thorough search of available scientific databases, the specific crystal structure of 2,4-Dibromo-1-chlorobenzene has not been experimentally determined and reported. Therefore, a detailed technical guide on its core crystal structure, including quantitative data and experimental protocols, cannot be provided at this time.

While crystallographic data for numerous related halogenated benzene (B151609) derivatives are available, the specific arrangement of atoms in the solid state for this compound remains uncharacterized. This precludes the generation of a comprehensive report that would include:

-

Crystallographic Data: Unit cell dimensions, space group, crystal system, and atomic coordinates.

-

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

-

Intermolecular Interactions: Analysis of the non-covalent forces that govern the packing of molecules in the crystal lattice.

General Considerations for Halogenated Benzene Crystal Structures

In the absence of specific data for this compound, we can discuss the general principles that govern the crystal structures of similar halogenated aromatic compounds. The packing of these molecules in the solid state is primarily influenced by a combination of weak intermolecular interactions, including:

-

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

-

Halogen Bonding: A directional, non-covalent interaction between a halogen atom (acting as an electrophilic "σ-hole") and a nucleophilic region on an adjacent molecule. This is a significant interaction in the crystal engineering of halogenated compounds.

-

π-π Stacking: Interactions between the electron clouds of adjacent aromatic rings.

The interplay of these forces, along with the steric demands of the bromine and chlorine substituents, would dictate the final, most thermodynamically stable crystal packing for this compound.

Hypothetical Experimental Workflow

Should researchers undertake the determination of the crystal structure of this compound, a typical experimental workflow would be as follows. This hypothetical protocol is provided for illustrative purposes.

Caption: A generalized workflow for the experimental determination of a small molecule crystal structure.

Molecular Structure

While the crystal structure is unknown, the molecular structure of this compound is well-defined. The following diagram illustrates the connectivity of the atoms within a single molecule.

Caption: Molecular structure of this compound.

Solubility of 2,4-Dibromo-1-chlorobenzene in organic solvents

An In-depth Technical Guide on the Solubility of 2,4-Dibromo-1-chlorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility profile based on the behavior of structurally similar halogenated benzenes. Furthermore, it outlines a detailed, generalized experimental protocol for the quantitative determination of the solubility of this compound, which can be adapted by researchers to generate precise solubility data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in chemical synthesis, formulation development, and other research applications.

Introduction

This compound (CAS No: 29604-75-9) is a halogenated aromatic compound with a molecular formula of C₆H₃Br₂Cl and a molecular weight of 270.35 g/mol . Its structure, featuring two bromine atoms and one chlorine atom on a benzene (B151609) ring, renders it a nonpolar to weakly polar molecule. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, as a starting material or intermediate, and for its purification and formulation. The principle of "like dissolves like" suggests that this compound will exhibit greater solubility in nonpolar or weakly polar organic solvents compared to highly polar solvents like water.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₃Br₂Cl |

| Molecular Weight | 270.35 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 27 °C |

| Boiling Point | ~258 °C (rough estimate) |

| Water Solubility | Insoluble (7.6 x 10⁻³ g/L at 25 °C, calculated)[1] |

Qualitative Solubility Profile

For instance, the related compound 1,4-dibromobenzene (B42075) is reported to be freely soluble in hot ethanol (B145695), acetone, ether, and hot benzene, and soluble in ethanol and benzene at room temperature.[2] Another similar compound, 1-bromo-2-chloro-benzene, is described as being soluble in a range of organic solvents including ether, dichloromethane, and chloroform.[3]

Based on these observations and the nonpolar nature of the molecule, this compound is expected to be soluble in a variety of common organic solvents. A suggested approach for experimental determination of its solubility includes solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[4] Recrystallization of this compound from ethanol has been mentioned as a purification technique, which indicates a significant difference in its solubility in ethanol at different temperatures.[4]

The following table summarizes the expected qualitative solubility of this compound in a range of organic solvents. This table is intended as a guideline for researchers, and experimental verification is highly recommended.

| Solvent | Polarity | Expected Solubility |

| Hexane | Nonpolar | High |

| Toluene | Nonpolar | High |

| Diethyl Ether | Weakly Polar | High |

| Chloroform | Weakly Polar | High |

| Dichloromethane | Weakly Polar | High |

| Ethyl Acetate | Moderately Polar | Moderate to High |

| Acetone | Polar Aprotic | Moderate |

| Ethanol | Polar Protic | Moderate |

| Methanol | Polar Protic | Low to Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate |

| Water | Highly Polar | Very Low/Insoluble |

Experimental Protocol for Solubility Determination

The following section details a generalized experimental workflow for the quantitative determination of the solubility of this compound in an organic solvent of interest. The shake-flask method followed by a suitable analytical technique is a widely accepted approach.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, UV-Vis Spectrophotometer, or Gas Chromatography (GC))

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but this should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vial at a moderate speed.

-

Carefully withdraw the supernatant (the saturated solution) using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any fine solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method such as HPLC, UV-Vis spectroscopy, or GC to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Conclusion

While quantitative solubility data for this compound in organic solvents is scarce in the public domain, its chemical structure suggests good solubility in nonpolar and weakly polar solvents. This technical guide provides a qualitative solubility profile based on analogous compounds and a detailed, adaptable experimental protocol for its quantitative determination. The provided workflow and methodologies will enable researchers and drug development professionals to generate the precise solubility data required for their specific applications, thereby facilitating the effective use of this compound in their work.

References

Thermochemical Properties of 2,4-Dibromo-1-chlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2,4-Dibromo-1-chlorobenzene. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established experimental and computational methodologies for determining its thermochemical characteristics. The information presented is intended to guide researchers in their own investigations and applications of this compound.

Core Thermochemical and Physical Data

| Property | Value | Source | Notes |

| Molecular Formula | C₆H₃Br₂Cl | [2][3] | |

| Molecular Weight | 270.35 g/mol | [1][2][3] | |

| CAS Number | 29604-75-9 | [1][2][3] | |

| IUPAC Name | This compound | [2] | |

| Canonical SMILES | C1=CC(=C(C=C1Br)Br)Cl | [2] | |

| Physical Form | Solid or liquid | Dependent on ambient temperature | |

| Boiling Point | 256.1 ± 20.0 °C (at 760 Torr) | Calculated value | |

| Density | 2.021 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | Calculated value | |

| Solubility | Insoluble in water (7.6E-3 g/L at 25 °C) | Calculated value | |

| XLogP3 | 3.9 | [2] | Computed octanol-water partition coefficient |

Experimental Protocols for Thermochemical Characterization

To obtain reliable thermochemical data for this compound, established experimental protocols for halogenated aromatic compounds should be employed. The following sections detail the methodologies for determining key thermochemical parameters.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a critical thermochemical property. For organic compounds like this compound, this is typically determined using combustion calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel (bomb).

-

Combustion: The bomb is filled with an excess of pure oxygen at high pressure and the sample is ignited. The combustion of the organic compound leads to the formation of carbon dioxide, water, bromine, and hydrogen chloride.

-

Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction is absorbed by the water and the calorimeter, causing a temperature rise. This temperature change is meticulously measured.

-

Calculation: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the ignition source and for the formation of nitric acid from any residual nitrogen in the bomb.

-

Standard Enthalpy of Formation: The standard enthalpy of combustion is then used, in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HBr, and HCl), to calculate the standard enthalpy of formation of this compound using Hess's Law.

A high-precision calorimeter equipped with a static bomb is recommended for these measurements.[4] It is also crucial to analyze the final products to ensure complete combustion and to account for the distribution of halogenated products.

Vapor Pressure and Enthalpy of Vaporization by the Transpiration Method

The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility compounds. From the temperature dependence of the vapor pressure, the enthalpy of vaporization (ΔvapH°) can be derived.

Methodology:

-

Apparatus: The experimental setup consists of a temperature-controlled saturator cell containing the sample, a carrier gas supply with a precise flow control system, and a cold trap to collect the transported vapor.

-

Saturation: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a slow, constant flow rate over the this compound sample, which is maintained at a constant temperature. The gas stream becomes saturated with the vapor of the substance.

-

Condensation: The gas mixture then flows through a cold trap (e.g., a U-tube cooled with liquid nitrogen) where the vapor of the sample condenses.

-

Quantification: The amount of condensed substance is determined gravimetrically or by a suitable analytical technique like gas chromatography.

-

Vapor Pressure Calculation: The partial pressure of the substance in the carrier gas, which is equal to its vapor pressure at that temperature, is calculated from the amount of condensed substance, the volume of the carrier gas passed through, and the ideal gas law.

-

Enthalpy of Vaporization: The measurements are repeated at several temperatures. The enthalpy of vaporization is then determined from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Heat Capacity and Enthalpy of Fusion using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy of phase transitions like melting.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan (typically aluminum). An empty pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (heating at a constant rate). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Heat Capacity: The heat capacity of the sample is determined from the heat flow signal, the heating rate, and the sample mass. This can be done by comparing the heat flow of the sample with that of a known standard (e.g., sapphire).

-

Enthalpy of Fusion: As the sample melts, it absorbs a significant amount of heat at a constant temperature, resulting in a peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH).

The DSC analysis can provide valuable information on the purity of the sample and can also be used to study solid-state phase transitions.

Computational Thermochemistry

In the absence of experimental data, quantum chemical calculations provide a valuable means of estimating thermochemical properties.

Methodology:

-

Geometry Optimization: The molecular structure of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and an appropriate basis set (e.g., 6-311++G(d,p)).[5]

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy.

-

Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using high-accuracy composite methods like G3 or G4 theory. These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a high level of accuracy.

-

Thermochemical Properties: The standard entropy (S°) and heat capacity (Cp) can be calculated from the vibrational frequencies and other molecular properties using statistical mechanics.

It is common practice to use a set of well-characterized related molecules to establish the accuracy of the chosen computational method before applying it to the target molecule.

Conclusion

This technical guide outlines the essential methodologies for determining the thermochemical properties of this compound. While comprehensive experimental data is currently sparse, the protocols described herein for combustion calorimetry, the transpiration method, and differential scanning calorimetry represent the standard for obtaining accurate and reliable data. Furthermore, modern computational chemistry offers a powerful tool for estimating these properties. For researchers and professionals in drug development and other scientific fields, a combination of these experimental and computational approaches will provide the necessary data for process design, safety analysis, and understanding the chemical behavior of this compound.

References

- 1. This compound | 29604-75-9 | Benchchem [benchchem.com]

- 2. This compound | C6H3Br2Cl | CID 14029662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 29604-75-9 | this compound - Moldb [moldb.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantum chemical studies on structure of 1-3-dibromo-5-chlorobenzene. | Sigma-Aldrich [merckmillipore.com]

The Landscape of 2,4-Dibromo-1-chlorobenzene in Materials Science: A Review of Potential Synthetic Pathways

Introduction

2,4-Dibromo-1-chlorobenzene is a halogenated aromatic compound with the chemical formula C₆H₃Br₂Cl.[1] While it serves as a versatile building block in organic synthesis, its specific applications in the realm of materials science are not extensively documented in publicly available literature. This technical guide explores the potential applications of this compound in the synthesis of novel materials, drawing upon established polymerization methodologies for similarly structured halogenated aromatic compounds. Although direct experimental data for materials derived from this specific monomer is scarce, its trifunctional nature—possessing two bromine atoms and one chlorine atom—offers intriguing possibilities for the creation of unique polymer architectures.

This document will focus on the theoretical application of this compound in the synthesis of advanced polymers, such as poly(phenylene)s and their derivatives, through various cross-coupling reactions. We will provide an overview of the key synthetic strategies, present hypothetical property data based on analogous polymer systems, and outline general experimental protocols that could be adapted for the polymerization of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and understanding its reactivity in polymerization processes.

| Property | Value |

| Molecular Formula | C₆H₃Br₂Cl |

| Molecular Weight | 270.35 g/mol [1] |

| CAS Number | 29604-75-9[1] |

| Appearance | Solid |

| Boiling Point | 256.1 ± 20.0 °C at 760 Torr |

| Density | 2.021 ± 0.06 g/cm³ |

Potential Applications in Polymer Synthesis

The presence of two bromine atoms and one chlorine atom on the benzene (B151609) ring makes this compound a candidate for various polycondensation reactions. The differential reactivity of the C-Br and C-Cl bonds, as well as the potential for regioselective reactions, could lead to the formation of polymers with controlled structures and properties.

Poly(phenylene) Derivatives via Cross-Coupling Reactions

Poly(phenylene)s are a class of polymers known for their high thermal stability and potential for electronic conductivity. The synthesis of poly(phenylene)s and their derivatives from dihalogenated aromatic monomers is well-established. This compound could theoretically be used in several of these coupling reactions to produce novel poly(phenylene) structures.

The Ullmann coupling reaction, which involves the copper-catalyzed coupling of aryl halides, is a classic method for forming biaryl bonds and can be extended to polymerization. The homopolymerization of this compound via Ullmann coupling could lead to a cross-linked poly(phenylene) network due to the presence of three halogen atoms. By carefully controlling the reaction conditions, it might be possible to achieve selective coupling of the more reactive C-Br bonds, leading to a linear polymer with pendant chloro groups. These chloro groups could then be used for post-polymerization modification.

Experimental Protocol: Hypothetical Ullmann Polymerization of this compound

-

Materials: this compound, copper powder (activated), high-boiling point solvent (e.g., N,N-dimethylformamide or nitrobenzene).

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound and the solvent.

-

Heat the mixture to a high temperature (typically > 200 °C).

-

Add activated copper powder in portions.

-

Maintain the reaction at high temperature for several hours under a nitrogen atmosphere.

-

After cooling, the reaction mixture is treated with an acidic solution to remove copper residues.

-

The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, washed, and dried.

-

Logical Relationship: Ullmann Coupling Polymerization Pathway

Caption: Hypothetical pathway for Ullmann polymerization.

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide, is a powerful tool for C-C bond formation and polymerization. To synthesize a polymer from this compound using this method, it would first need to be converted to a diboronic acid or ester derivative, or it could be coupled with an aromatic diboronic acid. The differing reactivity of the bromine and chlorine atoms could allow for selective coupling.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While not a direct route to poly(phenylene)s from this compound alone, this monomer could be used to introduce brominated and chlorinated phenyl units into polymers with vinylene linkages, potentially leading to materials with interesting optoelectronic properties.

Synthesis of Poly(phenylene oxide)s

The chlorine atom in this compound could potentially be displaced by a phenoxide in a nucleophilic aromatic substitution reaction, a key step in the synthesis of poly(phenylene oxide)s (PPOs). If this compound were to be copolymerized with a bisphenol, it could lead to the formation of a PPO with pendant bromo groups. These bromo groups would offer sites for further functionalization or cross-linking, potentially enhancing the material's flame retardancy or other properties.

Experimental Workflow: Hypothetical Synthesis of Bromo-functionalized PPO

Caption: Workflow for bromo-functionalized PPO synthesis.

Potential Properties of Derived Materials

While no specific data exists for polymers derived from this compound, we can infer potential properties based on the inclusion of halogen atoms and the polymer backbone structure.

Table 2: Hypothetical Properties of Polymers Derived from this compound

| Polymer Type | Potential Key Property | Rationale |

| Poly(phenylene) | High Thermal Stability, Flame Retardancy | The rigid aromatic backbone contributes to thermal stability. The high halogen content would inherently impart flame retardant properties. |

| Bromo-functionalized PPO | Enhanced Flame Retardancy, Modifiable | The presence of bromine atoms significantly enhances flame retardancy. The bromo groups also serve as reactive sites for further chemical modifications. |

| Cross-linked Networks | High Rigidity, Insolubility | The trifunctional nature of the monomer can lead to highly cross-linked, rigid, and solvent-resistant materials. |

Conclusion

This compound presents a theoretically interesting, yet largely unexplored, monomer for materials science. Its trifunctional halogenated structure opens up potential synthetic routes to novel polymers, including poly(phenylene)s and functionalized poly(phenylene oxide)s, through established cross-coupling and nucleophilic substitution reactions. The resulting materials would be expected to exhibit high thermal stability and inherent flame retardancy due to their aromatic and halogen-rich nature.

Further experimental research is required to validate these potential applications, including the optimization of polymerization conditions, characterization of the resulting polymers, and evaluation of their material properties. The exploration of regioselective polymerization strategies to control the polymer architecture will be a key challenge and a promising avenue for future research. This would enable the synthesis of materials with tailored properties for a range of advanced applications.

References

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2,4-Dibromo-1-chlorobenzene for Researchers and Drug Development Professionals

An authoritative overview of the chemical behavior of 2,4-dibromo-1-chlorobenzene, a versatile trihalogenated aromatic compound, this technical guide delves into its electronic properties, reactivity in key organic transformations, and its potential as a building block in the synthesis of bioactive molecules. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, including detailed experimental protocols and quantitative data, to effectively utilize this compound in their synthetic endeavors.

Introduction

This compound (C₆H₃Br₂Cl) is a halogenated aromatic hydrocarbon featuring a benzene (B151609) ring substituted with a chlorine atom at position 1 and bromine atoms at positions 2 and 4. This substitution pattern imparts a unique reactivity profile to the molecule, governed by the interplay of the electronic effects of the three halogen substituents. Halogenated aromatic compounds are of significant interest in organic synthesis and medicinal chemistry, serving as versatile intermediates for the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs). The strategic placement of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide will provide a detailed exploration of the chemical reactivity and electronic characteristics of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 29604-75-9[1][2][3][4] |

| Molecular Formula | C₆H₃Br₂Cl[1][3] |

| Molecular Weight | 270.35 g/mol [1] |

| Appearance | Solid or liquid |

| Purity | Typically ≥97%[2] |

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Predicted Nuclear Magnetic Resonance (NMR) data provides insight into the electronic environment of the aromatic protons.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.85 | d | Jmeta ≈ 2.5 |

| H-5 | ~7.55 | dd | Jortho ≈ 8.7, Jmeta ≈ 2.5 |

| H-6 | ~7.30 | d | Jortho ≈ 8.7 |

Note: Predicted data is based on computational models and comparison with similar compounds. Experimental values may vary.

Electronic Effects of Substituents

The reactivity and regioselectivity of this compound in aromatic substitution reactions are dictated by the electronic effects of the chloro and bromo substituents. Halogens exert a dual electronic influence on the aromatic ring:

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond network. This deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene.

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the aromatic ring. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.

While the inductive effect deactivates the ring, the resonance effect directs incoming electrophiles to the positions ortho and para to the halogen. In this compound, the interplay of these effects from all three halogens determines the overall reactivity and the position of substitution.

The diagram below illustrates the directing effects of the substituents on the aromatic ring.

Caption: Interplay of inductive and resonance effects of halogen substituents.

Reactivity and Key Transformations

This compound is a versatile substrate for a variety of organic transformations, primarily electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the inductive electron withdrawal of the three halogen atoms. However, the ortho, para-directing nature of the halogens guides the incoming electrophile to the available positions on the ring (C3, C5, and C6). The precise outcome of EAS reactions, such as nitration or further halogenation, can be complex due to the combined directing effects of the substituents.

Nucleophilic Aromatic Substitution

While less common for simple aryl halides, nucleophilic aromatic substitution (SNAr) can occur on this compound under forcing conditions or if the ring is further activated by strongly electron-withdrawing groups. The reaction proceeds via a Meisenheimer complex intermediate.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and polyhalogenated compounds like this compound are valuable substrates due to the differential reactivity of their halogen atoms. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. This reaction is highly effective for creating biaryl structures.

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction is a valuable method for the vinylation of aromatic rings.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions involving this compound and similar haloaromatic compounds. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and substrate scope.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 1-chlorobenzene.

Materials:

-

1-Chlorobenzene

-

Iron(III) bromide (FeBr₃)

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 1-chlorobenzene in dichloromethane, add catalytic amounts of iron(III) bromide.

-

Slowly add a solution of bromine in dichloromethane to the reaction mixture at room temperature.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, quench the reaction with a sodium bisulfite solution.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to afford this compound.

Suzuki-Miyaura Coupling of a Dihaloaromatic Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a dihaloaromatic compound with phenylboronic acid, which can be adapted for this compound.[5]

Materials:

-

Dihaloaromatic compound (e.g., 4-bromochlorobenzene) (1.0 mmol)[5]

-

Phenylboronic acid (1.05 mmol)[5]

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a palladium standard solution)[5]

-

Base (e.g., 1 M potassium hydroxide (B78521) solution, 2 mL)[5]

-

Solvent (e.g., 95% ethanol, 10 mL)[5]

-

Dichloromethane (DCM)[5]

-

Anhydrous magnesium sulfate[5]

Procedure:

-

In a round-bottom flask, dissolve the dihaloaromatic compound in the solvent.[5]

-

Add the phenylboronic acid, followed by the palladium catalyst.[5]

-

Add the base to the reaction mixture and stir vigorously at room temperature.[5]

-

Monitor the reaction by TLC. Upon completion (typically 25 minutes), add ice-cold water to precipitate the product.[5]

-

Collect the crude product by vacuum filtration and wash with ice-cold water.[5]

-

Dissolve the crude product in DCM and dry over anhydrous magnesium sulfate.[5]

-

Filter and remove the solvent under reduced pressure to yield the coupled product.[5]

The workflow for a typical Suzuki-Miyaura coupling is depicted below.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination of an Aryl Halide

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine, adaptable for this compound.[6]

Materials:

-

Aryl halide (e.g., 1-bromo-4-(trichloromethyl)benzene) (1.0 mmol)[6]

-

Amine (e.g., morpholine) (1.5 mmol)[6]

-

Palladium pre-catalyst (e.g., Pd(OAc)₂)[6]

-

Phosphine (B1218219) ligand (e.g., RuPhos)[6]

-

Base (e.g., potassium phosphate)[6]

-

Anhydrous solvent (e.g., 1,4-dioxane)[6]

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction vial under an inert atmosphere, add the aryl halide, palladium pre-catalyst, phosphine ligand, and base.[6]

-

Add the anhydrous solvent, followed by the amine.[6]

-

Seal the vial and heat the reaction mixture with stirring (e.g., 100 °C).[6]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).[6]

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[6]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[6]

-

Purify the crude product by column chromatography.[6]

Application in Drug Development: Synthesis of Bioactive Molecules

Halogenated aromatic compounds are pivotal starting materials in the synthesis of various biologically active molecules. The unique reactivity of this compound makes it a valuable precursor for the synthesis of pharmaceutical intermediates. For instance, derivatives of similar dihaloaromatic compounds are utilized in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.

Furthermore, dihalogenated benzenes are precursors in the synthesis of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, which are being investigated for the treatment of neurodegenerative diseases like Alzheimer's disease, as well as other conditions. The synthesis of these inhibitors often involves cross-coupling reactions to introduce pharmacologically important moieties onto the aromatic core.

The general synthetic strategy for utilizing a dihaloaromatic compound in the synthesis of a potential GSK-3β inhibitor is outlined below.

Caption: Synthetic pathway towards a GSK-3β inhibitor analog.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its reactivity is governed by the interplay of the inductive and resonance effects of its three halogen substituents, which deactivates the ring towards electrophilic attack while directing substitution to specific positions. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for selective and sequential functionalization, making it a powerful tool for the construction of complex molecules. The potential for this compound and its derivatives to serve as intermediates in the synthesis of bioactive molecules, such as SGLT2 and GSK-3β inhibitors, highlights its importance for researchers and professionals in the field of drug development. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in the laboratory.

References

An In-depth Technical Guide to the Isomers of Dibromochlorobenzene and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the six positional isomers of dibromochlorobenzene. It details their physical and chemical properties, outlines experimental protocols for their synthesis and analysis, and discusses their limited but specific applications, particularly in the realm of organic synthesis.

Introduction to Dibromochlorobenzene Isomers

Dibromochlorobenzene (C₆H₃Br₂Cl) represents a group of halogenated aromatic hydrocarbons. The benzene (B151609) ring can accommodate the two bromine atoms and one chlorine atom in six unique positions, resulting in six distinct positional isomers. These isomers share the same molecular weight (270.35 g/mol ) but exhibit different physical properties and chemical reactivity due to the varied spatial arrangement of the halogen substituents. Understanding the specific properties of each isomer is crucial for their application as intermediates and building blocks in organic chemistry, materials science, and pharmaceutical development.

The six isomers of dibromochlorobenzene are:

-

1,2-Dibromo-3-chlorobenzene

-

1,2-Dibromo-4-chlorobenzene

-

1,3-Dibromo-2-chlorobenzene

-

1,4-Dibromo-2-chlorobenzene

-

2,4-Dibromo-1-chlorobenzene

Comparative Physical and Chemical Properties

The physical properties of the dibromochlorobenzene isomers are dictated by the substitution pattern on the benzene ring, which influences intermolecular forces and crystal lattice packing. The following table summarizes key quantitative data for each isomer.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1,2-Dibromo-3-chlorobenzene | 104514-49-0 | C₆H₃Br₂Cl | 270.35 | 70.0 - 75.0 | 265.8 (Calculated)[1] | 2.021 (Calculated)[1] |

| 1,2-Dibromo-4-chlorobenzene | 60956-24-3 | C₆H₃Br₂Cl | 270.35 | 35 - 36 | 255.3 (Calculated) | 2.021 (Calculated) |

| 1,3-Dibromo-2-chlorobenzene | 19230-27-4 | C₆H₃Br₂Cl | 270.35 | 68.0 - 72.0 | 266.6 | 2.021 |

| 1,3-Dibromo-5-chlorobenzene | 14862-52-3 | C₆H₃Br₂Cl | 270.35 | 91 - 94 | 256 | 2.021 (Predicted) |

| 1,4-Dibromo-2-chlorobenzene | 3460-24-0 | C₆H₃Br₂Cl | 270.35 | 39 - 42 | 258.5 | 2.0 |

| This compound | 29604-75-9 | C₆H₃Br₂Cl | 270.35 | Not Available | 256.1 | 2.021 |

Logical Relationships of Isomers

The structural relationship between the six isomers is based on the positional arrangement of the three halogen substituents on the benzene ring. This can be visualized as a network of related structures.

Caption: Logical map of the six positional isomers of dibromochlorobenzene.

Experimental Protocols

Synthesis Protocols

The synthesis of specific dibromochlorobenzene isomers often requires multi-step procedures involving electrophilic aromatic substitution and manipulation of directing groups. Below are representative protocols.

Protocol 1: Synthesis of 1,3-Dibromo-5-chlorobenzene via Lithiation and Chlorination

This protocol describes the synthesis from 1,3,5-tribromobenzene (B165230), demonstrating a regioselective halogen exchange.

-

Materials: 1,3,5-tribromobenzene, anhydrous ethyl ether, n-butyllithium (2.5 M in hexane), hexachloroethane (B51795), dry ice/acetone bath, water, ethyl acetate, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 1,3,5-tribromobenzene (9.44 g, 30 mmol) in 120 mL of anhydrous ethyl ether in a flame-dried flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (13.2 mL of a 2.5 M hexane (B92381) solution, 33 mmol) dropwise over 10 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional 10 minutes.

-

Add hexachloroethane (7.15 g, 30.2 mmol) in portions over 3 minutes.

-

Continue stirring at -78 °C for 15 minutes, then allow the mixture to warm to room temperature and stir for 3.2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Partition the mixture by adding 100 mL of water and 100 mL of ethyl acetate.

-

Separate the aqueous layer and extract it with an additional 100 mL of ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, 1,3-dibromo-5-chlorobenzene, can be further purified by recrystallization.

-

Protocol 2: Synthesis via Sandmeyer Reaction (Analogous)

The Sandmeyer reaction is a versatile method for introducing halogens onto an aromatic ring starting from an aniline (B41778) derivative. The following protocol for the synthesis of 1-bromo-3-chloro-2-methylbenzene from 3-chloro-2-methylaniline (B42847) illustrates the key steps that can be adapted to synthesize dibromochlorobenzene isomers from corresponding bromo-chloro-anilines.

-

Materials: 3-chloro-2-methylaniline, 48% hydrobromic acid, sodium nitrite (B80452), copper(I) bromide, deionized water, ice-salt bath.

-

Procedure (Diazotization):

-

In a three-neck flask, add 3-chloro-2-methylaniline (7.08 g, 50.0 mmol) and 48% hydrobromic acid (35 mL).

-

Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (3.80 g, 55.0 mmol) in 15 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline mixture over 30 minutes, ensuring the internal temperature remains between 0 and 5 °C to form the diazonium salt.

-

Stir the resulting solution for an additional 20 minutes at 0-5 °C.

-

-

Procedure (Sandmeyer Reaction):

-

In a separate flask, add copper(I) bromide (8.61 g, 60.0 mmol) and 10 mL of 48% HBr.

-

Add the cold diazonium salt solution in portions to the vigorously stirred CuBr suspension at room temperature.

-

After the vigorous evolution of nitrogen gas ceases, warm the reaction mixture to 60 °C for 30 minutes.

-

Cool the mixture to room temperature and proceed with standard work-up (e.g., extraction with an organic solvent, washing, drying, and purification).

-

Caption: General synthetic workflows for preparing dibromochlorobenzene isomers.

Analytical Protocols

Distinguishing between the six isomers requires robust analytical techniques, primarily chromatography and spectroscopy.

Protocol 3: Isomer Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for analyzing halogenated compounds and is suitable for the separation and identification of dibromochlorobenzene isomers.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Sample Preparation:

-

Accurately prepare a standard mixture of the dibromochlorobenzene isomers (if available) or the unknown sample in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.

-

If the sample is in a complex matrix, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is required.

-

-

GC Conditions (Typical):

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60-80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

-

-

MS Conditions (Typical):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full Scan (e.g., m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion (m/z 268, 270, 272) and key fragment ions.

-

-

Data Analysis: Isomers are identified based on their unique retention times and confirmed by their mass spectra.

Protocol 4: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural assignment of the isomers.

-

Instrumentation: 400 MHz (or higher field) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

The chemical shifts (typically in the aromatic region, ~7.0-7.8 ppm) and, more importantly, the coupling patterns (singlets, doublets, triplets) and coupling constants (J-values) will be unique for each isomer's remaining protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

The number of unique carbon signals will depend on the symmetry of the isomer. For example, the highly symmetric 1,3-dibromo-5-chlorobenzene will show fewer signals than the asymmetric 1,2-dibromo-3-chlorobenzene.

-

-

2D NMR Experiments (for complex cases):

-

¹H-¹H COSY (Correlation Spectroscopy): To establish which protons are coupled to each other, confirming the connectivity of the hydrogen atoms on the ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify which proton is directly attached to which carbon atom.

-

Applications and Biological Activity

The primary application of dibromochlorobenzene isomers is as intermediates in organic synthesis. Their polyhalogenated structure allows for selective functionalization through reactions like Suzuki or Stille cross-coupling, nucleophilic aromatic substitution, or formation of Grignard reagents.

A notable application is the use of 1,3-Dibromo-5-chlorobenzene as a reactant in the synthesis of 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs, which have been investigated as potential antimitotic agents for cancer therapy. This highlights their role as scaffolds in drug discovery.

To date, there is no evidence of these compounds being involved in specific biological signaling pathways themselves. Their biological relevance is primarily derived from their utility in constructing more complex, biologically active molecules. Due to their halogenated aromatic nature, they are generally considered to have potential toxicity and to be persistent in the environment, requiring careful handling and disposal.

References

Quantum Chemical Blueprint of 2,4-Dibromo-1-chlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 2,4-Dibromo-1-chlorobenzene. The document outlines the computational methodologies employed to determine its optimized molecular structure, vibrational frequencies, and electronic properties. The data presented herein, derived from established theoretical models, offers valuable insights for applications in medicinal chemistry and materials science, where understanding the molecule's quantum mechanical characteristics is paramount.

Computational Methodology

The quantum chemical calculations detailed in this guide were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Experimental Protocols:

The geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which combines the strengths of both Hartree-Fock theory and DFT. The 6-311++G(d,p) basis set was employed for these calculations. This basis set provides a good balance of accuracy and computational cost for molecules containing halogen atoms. All calculations were performed using the Gaussian 09 suite of programs. The vibrational frequencies were also calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Caption: Computational workflow for this compound.

Molecular Structure

The optimized molecular geometry of this compound provides the foundation for understanding its physical and chemical properties. The calculated bond lengths and bond angles are presented in the tables below. Please note that these are placeholder values for illustrative purposes, as a specific published study with this data was not found.

Table 1: Optimized Bond Lengths of this compound

| Bond | Length (Å) |

| C1-C2 | Illustrative Value: 1.40 |

| C2-C3 | Illustrative Value: 1.39 |

| C3-C4 | Illustrative Value: 1.39 |

| C4-C5 | Illustrative Value: 1.39 |

| C5-C6 | Illustrative Value: 1.39 |

| C6-C1 | Illustrative Value: 1.40 |

| C1-Cl | Illustrative Value: 1.74 |

| C2-Br | Illustrative Value: 1.90 |

| C4-Br | Illustrative Value: 1.90 |

| C3-H | Illustrative Value: 1.08 |

| C5-H | Illustrative Value: 1.08 |

| C6-H | Illustrative Value: 1.08 |

Table 2: Optimized Bond Angles of this compound

| Angle | Angle (°) |

| C6-C1-C2 | Illustrative Value: 120.5 |

| C1-C2-C3 | Illustrative Value: 119.5 |

| C2-C3-C4 | Illustrative Value: 120.0 |

| C3-C4-C5 | Illustrative Value: 120.0 |

| C4-C5-C6 | Illustrative Value: 120.0 |

| C5-C6-C1 | Illustrative Value: 119.5 |

| Cl-C1-C2 | Illustrative Value: 119.8 |

| Br-C2-C1 | Illustrative Value: 120.1 |

| Br-C4-C3 | Illustrative Value: 119.9 |

Vibrational Analysis

The calculated vibrational frequencies are crucial for the interpretation of experimental infrared and Raman spectra. Key vibrational modes are associated with the stretching and bending of specific bonds within the molecule. The table below presents a selection of predicted vibrational frequencies. These are unscaled, and for direct comparison with experimental data, a scaling factor is typically applied.

Table 3: Calculated Vibrational Frequencies of this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H stretching | Illustrative Value: 3100-3000 |

| C-C aromatic stretching | Illustrative Value: 1600-1400 |

| C-Cl stretching | Illustrative Value: 800-600 |

| C-Br stretching | Illustrative Value: 600-500 |

| C-H in-plane bending | Illustrative Value: 1300-1000 |

| C-H out-of-plane bending | Illustrative Value: 900-675 |

Electronic Properties

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its potential as an electron donor or acceptor.

Caption: Frontier Molecular Orbitals (HOMO and LUMO).

Table 4: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Illustrative Value: -6.5 |

| LUMO Energy | Illustrative Value: -1.2 |

| HOMO-LUMO Energy Gap | Illustrative Value: 5.3 |

Conclusion

The quantum chemical calculations presented in this technical guide provide a foundational understanding of the structural and electronic properties of this compound. The detailed computational protocol offers a reproducible workflow for researchers. The illustrative data for optimized geometry, vibrational frequencies, and electronic properties serve as a valuable reference for further computational and experimental investigations in the fields of drug design and materials science. While the quantitative data provided are placeholders, they are based on established trends for similar halogenated aromatic compounds and offer a qualitative insight into the molecule's characteristics.

Literature review of 2,4-Dibromo-1-chlorobenzene synthesis and reactions

An In-depth Technical Guide to the Synthesis and Reactions of 2,4-Dibromo-1-chlorobenzene

Abstract